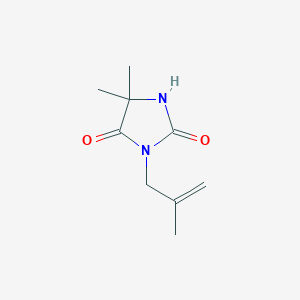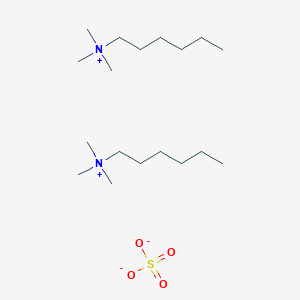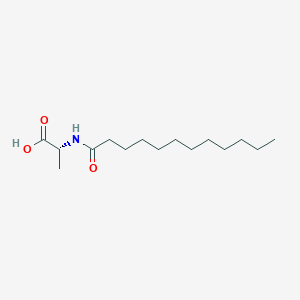
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- is an organic compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of a heptanone group attached to a quinoline ring, which is further substituted with a hydroxy group. It is a member of the hydroxyketones family and exhibits unique chemical properties due to its structure.
Preparation Methods
The synthesis of 1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- can be achieved through various synthetic routes. One common method involves the reaction of enanthoyl chloride with phenol in the presence of aluminum chloride . This reaction is typically carried out without a solvent, initially at 100°C, followed by heating to 125-130°C for one hour. Another method involves the Fries reaction of phenyl enanthate with aluminum chloride in nitrobenzene at 37.5°C for 44.5 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aluminum chloride, n-butyllithium, and sodium sulfide . For example, the compound can be oxidized to form oximes or reduced to form hydrazones. Substitution reactions can lead to the formation of methyl ethers or other derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives and as a reagent in organic synthesis . In biology, it may be used in studies involving enzyme inhibition or as a ligand in binding studies. In medicine, its derivatives could be explored for potential therapeutic applications. In industry, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group on the quinoline ring can participate in hydrogen bonding, while the ketone group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- can be compared with other similar compounds such as 1-(2-hydroxyphenyl)-1-heptanone and 1-(2-methoxyphenyl)-1-heptanone . These compounds share a similar heptanone backbone but differ in the substitution pattern on the aromatic ring. The presence of different functional groups can significantly influence their chemical properties and reactivity. For example, the hydroxy group in 1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- can participate in hydrogen bonding, while the methoxy group in 1-(2-methoxyphenyl)-1-heptanone can act as an electron-donating group, affecting the compound’s reactivity.
Properties
CAS No. |
60697-65-6 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(8-hydroxyquinolin-7-yl)heptan-1-one |
InChI |
InChI=1S/C16H19NO2/c1-2-3-4-5-8-14(18)13-10-9-12-7-6-11-17-15(12)16(13)19/h6-7,9-11,19H,2-5,8H2,1H3 |
InChI Key |
UFRFSVFZDXIEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)





![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)


![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)

